6-Methoxyquinoline-2-carbaldehyde
Overview
Description
6-Methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO2 It is a derivative of quinoline, featuring a methoxy group at the 6-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 6-Methoxyquinoline-2-carbaldehyde are cancer cells, specifically lung carcinoma cells . The compound has been studied for its antitumor effects and mechanisms of toxic action .
Mode of Action
This compound interacts with its targets by inducing oxidative stress . This is achieved through the reduction of the GSH/GSSG ratio, which leads to a redox imbalance . This imbalance then induces oxidative DNA damage, which is revealed by the Micronucleus test and the Comet assay .
Biochemical Pathways
The affected pathway by this compound is the oxidative stress pathway . The compound’s interaction with this pathway leads to a decrease in cell proliferation and an increase in oxidative stress . The downstream effects include a cell cycle arrest at the G2/M phase and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation, induction of oxidative stress, oxidative DNA damage, cell cycle arrest at the G2/M phase, and the induction of apoptosis . In multicellular spheroids, the IC50 values tripled the monolayer model .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of various complexes, which have shown potential as lung carcinoma agents . These complexes interact with various biomolecules, inducing oxidative stress and reducing the GSH/GSSG ratio .
Cellular Effects
In vitro studies have shown that complexes of 6-Methoxyquinoline-2-carbaldehyde can have significant effects on cells. For example, the copper complex of this compound (Cu6MQ) was found to decrease cell proliferation and induce oxidative stress in A549 cells . This led to a reduction in the GSH/GSSG ratio, oxidative DNA damage, cell cycle arrest at the G2/M phase, and induced apoptosis .
Molecular Mechanism
Its complexes, such as Cu6MQ, have been shown to induce oxidative stress in cells, leading to DNA damage and cell cycle arrest . This suggests that this compound may interact with biomolecules in a way that disrupts normal cellular processes.
Temporal Effects in Laboratory Settings
Studies on its complexes have shown that they can have long-term effects on cellular function . For example, Cu6MQ was found to induce cell cycle arrest and apoptosis in A549 cells after 24 hours of exposure .
Metabolic Pathways
It is known to be involved in the synthesis of various complexes, suggesting that it may interact with enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-2-carbaldehyde typically involves the formylation of 6-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds as follows:
- 6-Methoxyquinoline is dissolved in DMF.
- POCl3 is added dropwise to the solution at a controlled temperature.
- The mixture is stirred and heated to promote the formylation reaction.
- The reaction mixture is then quenched with water and extracted with an organic solvent.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Methoxyquinoline-2-carboxylic acid.
Reduction: 6-Methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyquinoline-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Chloroquinoline-3-carbaldehyde: Features a chloro group instead of a methoxy group, leading to different reactivity and applications.
6-Methylquinoline-2-carbaldehyde: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness: 6-Methoxyquinoline-2-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6-methoxyquinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIIFDAAXPMDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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